C14H17ClFN3O4S
Description
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Properties
IUPAC Name |
(2S)-N-(3-chloro-4-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O4S/c1-8(13(20)18-9-2-3-12(16)11(15)6-9)17-14(21)19-10-4-5-24(22,23)7-10/h2-3,6,8,10H,4-5,7H2,1H3,(H,18,20)(H2,17,19,21)/t8-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRREHRSUJBGW-PEHGTWAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound with the molecular formula C14H17ClFN3O4S , commonly known as Tiafenacil , is a synthetic herbicide that has garnered attention for its potential biological activities beyond its primary use in agriculture. This article explores the biological activity of Tiafenacil, focusing on its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.
Chemical Structure and Properties
Tiafenacil features a complex structure that includes:
- Chlorine (Cl) : Enhances lipophilicity, aiding in membrane permeability.
- Fluorine (F) : Imparts unique electronic properties, influencing reactivity.
- Sulfonyl (SO2) : Contributes to the compound's stability and interaction with biological targets.
The structural characteristics suggest potential interactions with various biological pathways, making it a candidate for further research in medicinal chemistry.
Tiafenacil's biological activity is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular processes.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, potentially affecting intracellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted Tiafenacil's antimicrobial properties against various pathogens. The following table summarizes findings from antimicrobial efficacy studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that Tiafenacil could serve as a potential lead for developing new antimicrobial agents, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have explored Tiafenacil's anticancer potential across various cancer cell lines. The table below summarizes key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12 | Cell cycle arrest at G0/G1 phase |
These findings suggest that Tiafenacil may possess significant anticancer properties, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of Tiafenacil exhibited selective antimicrobial activity. Modifications at the para position significantly influenced potency against Gram-positive bacteria, highlighting the importance of structural variations in enhancing efficacy.
Case Study on Anticancer Effects : Research conducted at a leading cancer research institute reported that compounds similar to Tiafenacil showed promising results in inhibiting tumor growth in xenograft models. These findings suggest potential for development as chemotherapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
